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Compound of Interest

Compound Name: 5-Aminosalicylic Acid

Cat. No.: B1676304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Aminosalicylic Acid (5-ASA)

and its derivatives, central to the therapeutic management of inflammatory bowel disease

(IBD). This document delves into their chemical structures, mechanisms of action,

pharmacokinetic profiles, and clinical efficacy, supported by detailed experimental protocols

and visual representations of key biological pathways.

Introduction to 5-Aminosalicylic Acid and its
Derivatives
5-Aminosalicylic acid (5-ASA), also known as mesalamine or mesalazine, is the active

therapeutic moiety in a class of drugs used to treat inflammatory bowel diseases like ulcerative

colitis and Crohn's disease.[1][2] The therapeutic efficacy of 5-ASA is localized to the site of

inflammation in the gastrointestinal tract. However, orally administered 5-ASA is readily

absorbed in the upper gastrointestinal tract, preventing it from reaching the colon in therapeutic

concentrations. To overcome this, several derivatives have been developed. These derivatives

are prodrugs designed to deliver 5-ASA to the colon, where it is released by the action of

bacterial azoreductases or due to pH-dependent coatings.

The primary 5-ASA derivatives include:

Sulfasalazine: A combination of 5-ASA and sulfapyridine linked by an azo bond.
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Olsalazine: Composed of two 5-ASA molecules joined by an azo bond.

Balsalazide: An azo-bonded conjugate of 5-ASA and the inert carrier molecule, 4-

aminobenzoyl-β-alanine.

Mesalamine Formulations: Various formulations of 5-ASA with pH-sensitive or delayed-

release coatings designed to release the drug at specific locations in the gut.

Chemical Structures
The chemical structures of 5-ASA and its key derivatives are presented below.

Derivative Chemical Structure

5-Aminosalicylic Acid (Mesalamine) C₇H₇NO₃

Sulfasalazine C₁₈H₁₄N₄O₅S

Olsalazine C₁₄H₁₀N₂O₆

Balsalazide C₁₇H₁₅N₃O₆

Mechanism of Action
The anti-inflammatory effects of 5-ASA are multifactorial and not entirely elucidated. However,

two primary signaling pathways are known to be significantly modulated: the Peroxisome

Proliferator-Activated Receptor-gamma (PPAR-γ) pathway and the Nuclear Factor-kappa B

(NF-κB) pathway.

PPAR-γ Activation
5-ASA and its N-acetylated metabolite (N-Ac-5-ASA) are ligands for PPAR-γ, a nuclear

receptor highly expressed in colonic epithelial cells.[3][4] Activation of PPAR-γ has anti-

inflammatory effects.
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PPAR-γ Signaling Pathway Activation by 5-ASA

NF-κB Inhibition
NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines.

5-ASA has been shown to inhibit the activation of the NF-κB pathway, thereby reducing

inflammation.
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Inhibition of the NF-κB Signaling Pathway by 5-ASA

Pharmacokinetics
The pharmacokinetic profiles of 5-ASA derivatives are crucial to their therapeutic efficacy, as

they determine the amount of active drug delivered to the colon. The following table

summarizes key pharmacokinetic parameters.
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Derivative Bioavailability Tmax (hours)
Half-life
(hours)

Primary
Excretion
Route

Sulfasalazine
<15% (parent

drug)
3-12

5-10 (parent

drug)

Feces (5-ASA),

Urine

(sulfapyridine)[1]

[5]

Olsalazine
<5% (parent

drug)
~1

~0.9 (parent

drug)

Feces (5-ASA),

Urine

(metabolites)[4]

[6]

Balsalazide
Minimal (parent

drug)

~0.5 (parent

drug), 12 (5-

ASA)

~1.9 (parent

drug), ~9.5 (5-

ASA)

Feces (5-ASA),

Urine

(metabolites)[7]

Mesalamine

(Asacol®)
~20-30% 10-12 ~40 min (IV)

Urine and

Feces[8]

Mesalamine

(Pentasa®)
~20-30% 2-3 ~40 min (IV)

Urine and

Feces[8]

Mesalamine

(Lialda®)
~21% ~10-12 ~40 min (IV)

Urine and

Feces[9]

Clinical Efficacy
The clinical efficacy of 5-ASA derivatives is primarily evaluated by their ability to induce and

maintain remission in patients with ulcerative colitis.
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Derivative Indication
Remission Rate
(Induction)

Remission Rate
(Maintenance)

Sulfasalazine Mild to moderate UC ~64%[10] Varies with dose

Olsalazine Mild to moderate UC ~60-80%[11]
60-78% (dose-

dependent)[12]

Balsalazide Mild to moderate UC 45-62%[13][14]
44-78% (dose-

dependent)[15]

Mesalamine (various

formulations)
Mild to moderate UC 40-70%[2] 66-80%[2][16]

Experimental Protocols
Synthesis of Sulfasalazine
This protocol describes a general method for the synthesis of sulfasalazine.

Materials:

Sulfapyridine

Hydrochloric acid

Sodium nitrite

5-Aminosalicylic acid

Methanol

Water

Procedure:

Dissolve sulfapyridine in an aqueous solution of hydrochloric acid.

Cool the solution to 0-5°C in an ice bath.
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Slowly add a solution of sodium nitrite in water to the cooled sulfapyridine solution while

maintaining the temperature below 5°C to form the diazonium salt.

In a separate vessel, dissolve 5-aminosalicylic acid in methanol and water under acidic

conditions (pH 3) with hydrochloric acid.

Slowly add the diazonium salt solution to the 5-aminosalicylic acid solution while

maintaining the temperature at 30-35°C.

After the addition is complete, raise the temperature to 50°C and stir until the reaction is

complete.

Cool the reaction mixture to 0°C to precipitate the sulfasalazine.

Collect the product by filtration, wash with cold water, and dry under vacuum.[5][17]
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Workflow for the Synthesis of Sulfasalazine
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HPLC Analysis of 5-ASA and its Derivatives
This protocol outlines a general method for the analysis of 5-ASA and its derivatives in

biological samples.

Materials:

HPLC system with UV or Mass Spectrometry (MS) detector

C18 reverse-phase column

Acetonitrile (HPLC grade)

Ammonium acetate buffer (or other suitable buffer)

Internal standard (e.g., 4-aminosalicylic acid)

Plasma or other biological matrix

Methanol or perchloric acid for protein precipitation

Procedure:

Sample Preparation:

To a known volume of plasma, add a known amount of internal standard.

Precipitate proteins by adding methanol or perchloric acid.

Centrifuge the sample to pellet the precipitated proteins.

Collect the supernatant for analysis.[18][19]

Chromatographic Conditions:

Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 15:85 v/v), pH

adjusted to ~3.3.

Flow Rate: 0.2 - 1.0 mL/min.
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Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

Detection: UV at 313 nm or MS/MS with appropriate transitions.

Analysis:

Inject the prepared sample onto the HPLC system.

Record the chromatogram and identify the peaks corresponding to 5-ASA, its metabolites,

and the internal standard based on their retention times.

Quantify the analytes by comparing their peak areas to that of the internal standard and a

standard curve.

Conclusion
5-Aminosalicylic acid and its derivatives are foundational in the management of inflammatory

bowel disease. Their efficacy is a result of targeted delivery to the colon and a multi-faceted

mechanism of action that includes the modulation of key inflammatory pathways. A thorough

understanding of their chemical properties, pharmacokinetic profiles, and clinical effectiveness

is essential for the continued development of improved therapies for IBD. The experimental

protocols provided herein offer a basis for the synthesis and analysis of these important

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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